2F-Viminol chemical structure and properties
2F-Viminol chemical structure and properties
An In-depth Technical Guide to 2F-Viminol for Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Viminol is a pyrrole-derived synthetic opioid analgesic that has emerged as a novel psychoactive substance (NPS).[1] Developed in the 1960s by Zambon, it is a structural analog of the opioid analgesic viminol (B1683830).[1] Unlike its parent compound, 2F-Viminol has never been approved for medical use but has been identified on the designer drug market.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to 2F-Viminol, intended for a scientific audience.
Chemical Structure and Physicochemical Properties
2F-Viminol, chemically known as 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol, is distinguished from its parent compound, viminol, by the substitution of a fluorine atom for a chlorine atom on the benzyl (B1604629) group.[2] This substitution is known to increase the stability of the C-F bond and enhance lipophilicity.[3]
Table 1: Physicochemical Properties of 2F-Viminol
| Property | Value | Source |
| IUPAC Name | 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | Wikipedia, PubChem |
| Molecular Formula | C₂₁H₃₁FN₂O | Wikipedia, PubChem |
| Molar Mass | 346.49 g/mol | Wikipedia, PubChem |
| CAS Number | 63880-43-3 | Wikipedia, PubChem |
| SMILES | CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | PubChem |
| InChI Key | FXQMNNHPOYWWKI-UHFFFAOYSA-N | Wikipedia, PubChem |
Pharmacology
Mechanism of Action
While specific receptor binding studies on 2F-Viminol are not widely published, its mechanism of action is inferred from its structural similarity to viminol. Viminol is a well-characterized opioid that exerts its effects through interaction with the endogenous opioid system, particularly as a μ-opioid receptor agonist.[2][4] The complexity of viminol's pharmacology arises from its existence as a racemic mixture of six stereoisomers, with some acting as potent agonists and others as antagonists.[4][5] The 1S-(R,R)-disecbutyl isomer of viminol is a full μ-opioid agonist, responsible for its analgesic effects, while the 1S-(S,S)-disecbutyl isomer is an antagonist.[2] It is presumed that 2F-Viminol shares this mechanism, acting as an agonist at the μ-opioid receptor to produce analgesia.
Potency and Efficacy
Structure-Activity Relationship
The pharmacology of viminol and its analogs is highly dependent on their stereochemistry. For agonistic effects, such as analgesia, the (R,R) configuration of the di-sec-butylamino groups and an (S) configuration at the hydroxyl-bearing carbon are essential.[5][8] Conversely, isomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties.[8] This stereospecificity underscores the precise conformational requirements for ligand binding and activation of the μ-opioid receptor.
Metabolism
The metabolic fate of 2F-Viminol has been investigated using in vitro models with human liver microsomes (HLMs).[9] These studies have identified seven metabolites, with the primary metabolic pathways being N-dealkylation and hydroxylation.[9] The proposed major metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[9] Identifying these metabolites is crucial for forensic analysis and for extending the window of detection in toxicological screenings.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for 2F-Viminol has not been identified in the scientific literature. However, the synthesis of the stereoisomers of its parent compound, viminol, is described by Chiarino et al. (1978).[8] It is plausible that the synthesis of 2F-Viminol would follow a similar chemical route, likely utilizing 1-(2-fluorobenzyl)pyrrole as a precursor, in contrast to the 1-(2-chlorobenzyl)pyrrole used for viminol. The synthesis would involve the stereoselective introduction of the di-sec-butylamino ethanol (B145695) side chain to the pyrrole (B145914) ring.
Experimental Protocols
In Vitro Metabolism of 2F-Viminol
This protocol is based on the methodology described for the metabolism study of 2F-Viminol using human liver microsomes.[3][9]
Objective: To identify the major and minor metabolites of 2F-Viminol in vitro.
Materials:
-
2F-Viminol standard solution
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Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Nicotinamide Adenine Dinucleotide Phosphate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)
Procedure:
-
Sample Preparation: Prepare three types of samples in microcentrifuge tubes:
-
Standard: 595 µL Phosphate Buffer + 5 µL 2F-Viminol solution.
-
Control (without cofactor): 570 µL Phosphate Buffer + 5 µL 2F-Viminol solution + 25 µL HLMs.
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Reaction Mixture: 520 µL Phosphate Buffer + 5 µL 2F-Viminol solution + 50 µL NADPH solution + 25 µL HLMs.
-
-
Incubation: Incubate all sample tubes at 37°C with gentle agitation for 2 hours to allow for metabolic reactions to occur.
-
Reaction Termination: Stop the reaction by adding 500 µL of ice-cold acetonitrile (ACN) to each tube.
-
Protein Precipitation: Centrifuge the tubes at 10,000 rpm to pellet the precipitated microsomes and other cellular material.
-
Sample Extraction: Carefully transfer the supernatant to new tubes. Partially dry the supernatant under a stream of nitrogen.
-
Analysis: Reconstitute the dried residue in a suitable mobile phase and transfer to autosampler vials for analysis by LC-QTOF-MS.
-
Data Elucidation: Use appropriate software (e.g., SCIEX MetabolitePilot) to identify and elucidate the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Opioid Receptor Binding Assay (Radioligand Displacement)
This is a generalized protocol to determine the binding affinity (Kᵢ) of 2F-Viminol for opioid receptors.[7]
Objective: To quantify the affinity of 2F-Viminol for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ).
-
2F-Viminol at various concentrations.
-
Naloxone (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of 2F-Viminol. For total binding, omit 2F-Viminol. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the 2F-Viminol concentration and use non-linear regression to determine the IC₅₀ (the concentration of 2F-Viminol that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
GTPγS Functional Assay
This is a generalized functional assay to measure G-protein activation following receptor agonism by 2F-Viminol.[7]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2F-Viminol at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
2F-Viminol at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of 2F-Viminol.
-
Initiate the reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.
-
Incubate to allow for [³⁵S]GTPγS to bind to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of 2F-Viminol to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro metabolism study of 2F-Viminol.
Caption: Presumed signaling pathway of 2F-Viminol via the μ-opioid receptor.
Conclusion
2F-Viminol is a potent novel synthetic opioid with a pharmacological profile presumed to be similar to that of its parent compound, viminol. Its activity is likely mediated by agonism at the μ-opioid receptor and is highly dependent on its stereochemistry. While in vitro metabolism studies have provided insight into its biotransformation, a significant gap remains in the scientific literature regarding its quantitative receptor pharmacology, toxicology, and a detailed synthesis protocol. The experimental methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development to further investigate this compound. Further research is imperative to fully characterize the pharmacological and toxicological profile of 2F-Viminol to better understand its potential impact on public health.
References
- 1. 2F-Viminol - Wikipedia [en.wikipedia.org]
- 2. Viminol - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profile determination of 2F-viminol - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

